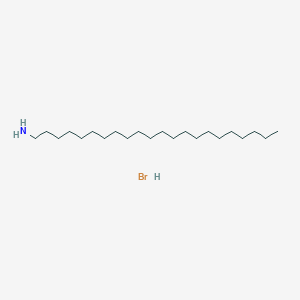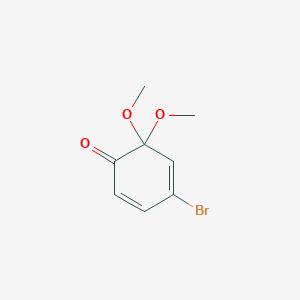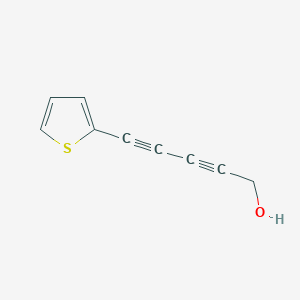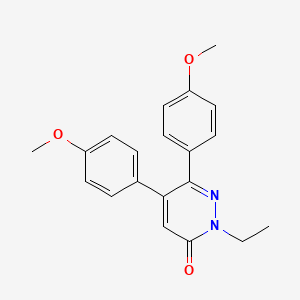
3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-: is a chemical compound with the molecular formula C20H20N2O3 and a molecular weight of 336.384 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethyl-5,6-bis(4-methoxyphenyl)hydrazine with an appropriate diketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyridazinone ring.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups , while reduction may produce hydrogenated derivatives .
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)-: can be compared with other similar compounds in the pyridazinone class, such as:
- 3(2H)-Pyridazinone, 2-ethyl-5,6-diphenyl-
- 3(2H)-Pyridazinone, 2-methyl-5,6-bis(4-methoxyphenyl)-
- 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-chlorophenyl)-
The uniqueness of 3(2H)-Pyridazinone, 2-ethyl-5,6-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyridazinone derivatives.
Propriétés
Numéro CAS |
225668-22-4 |
|---|---|
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-ethyl-5,6-bis(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H20N2O3/c1-4-22-19(23)13-18(14-5-9-16(24-2)10-6-14)20(21-22)15-7-11-17(25-3)12-8-15/h5-13H,4H2,1-3H3 |
Clé InChI |
IOTOIOKJPPIIQO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)

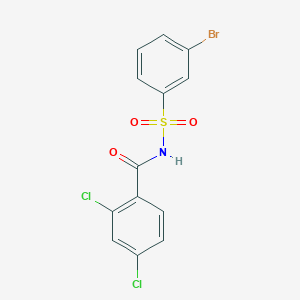
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
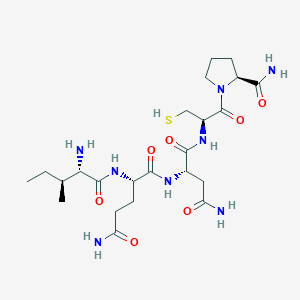
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
